The synthesis of ivabradine hydrobromide involves several key steps starting from 3-(2-bromo-4,5-dimethoxy-phenyl)-propionitrile. The process typically includes:
The industrial production of ivabradine hydrobromide emphasizes efficiency and purity, utilizing optimized reaction conditions that minimize impurities and maximize yield.
The molecular formula of ivabradine is with a molar mass of approximately 468.59 g/mol . The compound features a complex structure that includes:
Ivabradine can undergo various chemical reactions typical for organic compounds. Notably, it can participate in:
These reactions are critical in both laboratory synthesis and potential modifications for developing new derivatives or improving efficacy and safety profiles .
Ivabradine's mechanism of action centers around its selective inhibition of the I_f current in the sinoatrial node. This process entails:
The drug's ability to lower heart rate without affecting myocardial contractility makes it particularly valuable in clinical settings.
These properties are crucial for determining formulation strategies and storage requirements.
Ivabradine hydrobromide has significant applications in clinical settings:
The industrial synthesis of ivabradine hydrobromide (C₂₇H₃₇BrN₂O₅, MW 549.5 g/mol) employs stereoselective routes to ensure chiral integrity at the C7 position of the benzocyclobutane core. Two primary pathways dominate production:
Table 1: Comparison of Industrial Synthesis Routes
Route | Key Starting Material | Critical Step | Yield | Purity |
---|---|---|---|---|
Route A | (S)-7-Cyanobenzocyclobutane derivative | LiAlH₄ reduction of nitrile | 68-72% | ≥99.0% |
Route B | Iodopropyl-benzazepinone derivative | Pd/C hydrogenation & alkylation | 75-80% | ≥99.5% |
Route B is favored industrially due to fewer steps and avoidance of pyrophoric reagents like LiAlH₄ [6] [9].
Solvent systems critically influence the polymorphic form, yield, and purity of ivabradine hydrobromide. Key considerations include:
Table 2: Solvent Systems for Ivabradine Hydrobromide Crystallization
Solvent System | Role | Impact on Product |
---|---|---|
Ethanol-Methanol (3:1) | Primary crystallization | Needle-shaped crystals; yield ≥88% |
Isopropanol | Recrystallization | Form I polymorph; purity >99.8% |
Toluene | Azeotropic drying | Reduces water content to <0.05% |
Process optimization targets yield improvement (>80%) and suppression of critical byproducts (<0.15%):
Table 4: Byproduct Minimization Strategies
Byproduct | Formation Cause | Mitigation Strategy | Residual Limit |
---|---|---|---|
Dehalogenated alkylator | Pd/C over-reduction | NH₄HCO₂ as H⁺ donor; 25–30°C | <0.05% |
Oxalate salt | Oxalic acid in salt formation | Replace with HBr (48% w/w) | Not detected |
Fusel alcohols | Ethanol degradation | N₂ sparging; high-purity solvents | <500 ppm |
These protocols ensure compliance with ICH Q3A/B guidelines for impurities in APIs [4] [6].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8